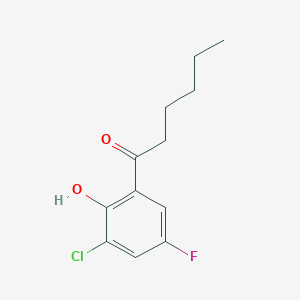![molecular formula C47H75N5O10 B14747863 [1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, oxo, azepan, oxazole, and enoyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. Typical synthetic routes may include:
- Formation of the azepan ring through cyclization reactions.
- Introduction of hydroxyl and oxo groups via oxidation reactions.
- Formation of the oxazole ring through cyclization of appropriate precursors.
- Coupling reactions to link different segments of the molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form oxo or hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce oxo groups to hydroxyl groups.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo or hydroxyl groups, while substitution reactions may introduce new functional groups such as halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential drug candidate for treating diseases.
Industry: As a component in the production of advanced materials or chemicals.
Wirkmechanismus
The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting transcriptional or translational processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include those with comparable functional groups or structural features, such as:
Azepan derivatives: Compounds with azepan rings and similar functional groups.
Oxazole derivatives: Compounds with oxazole rings and related substituents.
Enoyl derivatives: Compounds with enoyl groups and analogous structures.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it a valuable molecule for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C47H75N5O10 |
|---|---|
Molekulargewicht |
870.1 g/mol |
IUPAC-Name |
[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate |
InChI |
InChI=1S/C47H75N5O10/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30-41(54)51(59)31-23-22-28-37(49-44(56)38-33-61-45(50-38)42-34(3)26-25-29-39(42)53)47(58)62-40(6-2)35(4)43(55)48-36-27-21-24-32-52(60)46(36)57/h20,25-26,29-30,35-38,40,53,59-60H,5-19,21-24,27-28,31-33H2,1-4H3,(H,48,55)(H,49,56)/b30-20+ |
InChI-Schlüssel |
XZGYBQIQSLSHDH-TWKHWXDSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)N(CCCCC(C(=O)OC(CC)C(C)C(=O)NC1CCCCN(C1=O)O)NC(=O)C2COC(=N2)C3=C(C=CC=C3O)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CC(=O)N(CCCCC(C(=O)OC(CC)C(C)C(=O)NC1CCCCN(C1=O)O)NC(=O)C2COC(=N2)C3=C(C=CC=C3O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


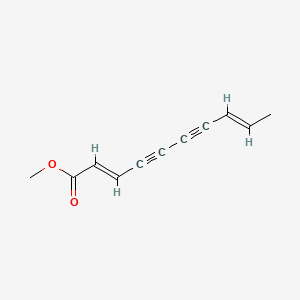
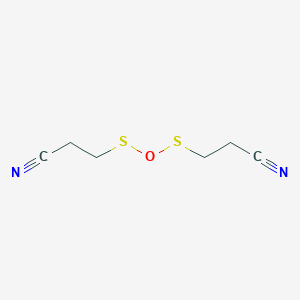
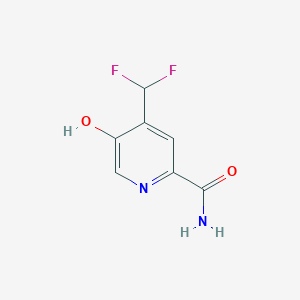
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
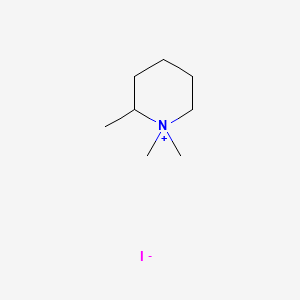
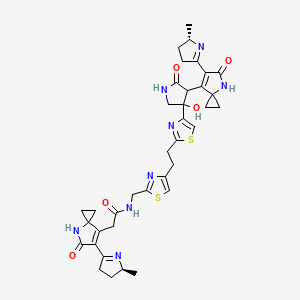
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
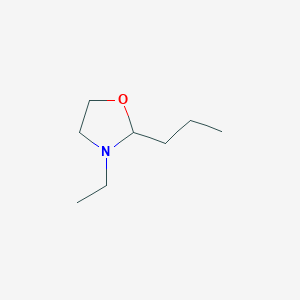
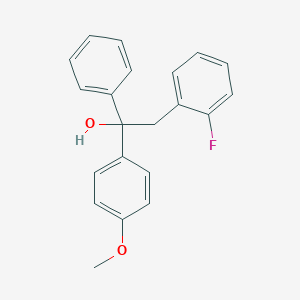

![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)
